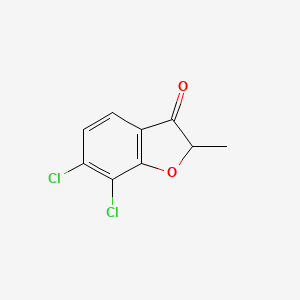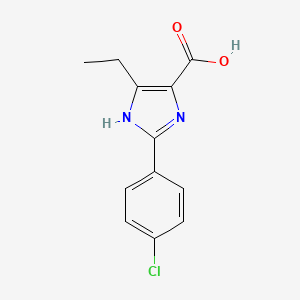
4-(2-Bromo-4-thiazolyl)pyridine
Overview
Description
4-(2-Bromo-4-thiazolyl)pyridine, also known as 2-(2-bromopyridin-4-yl)thiazole, is a compound with the molecular weight of 241.11 .
Molecular Structure Analysis
The InChI code for 4-(2-Bromo-4-thiazolyl)pyridine is1S/C8H5BrN2S/c9-7-5-6 (1-2-10-7)8-11-3-4-12-8/h1-5H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms. Physical And Chemical Properties Analysis
4-(2-Bromo-4-thiazolyl)pyridine has a molecular weight of 241.11 . The compound is 95% pure .Scientific Research Applications
Antimicrobial and Antifungal Applications
The thiazole moiety, a core structure in 4-(2-Bromo-4-thiazolyl)pyridine, has been extensively studied for its antimicrobial and antifungal properties. Researchers have synthesized various thiazole derivatives, including those with bromo-thiazolyl groups, to screen for antibacterial and antifungal activities. These compounds have shown promise in inhibiting the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial and antifungal agents .
Antitumor and Cytotoxic Drug Development
Thiazole derivatives have been recognized for their antitumor and cytotoxic activities. The incorporation of the thiazolyl group into drug molecules can enhance their ability to interfere with cancer cell proliferation. This characteristic makes 4-(2-Bromo-4-thiazolyl)pyridine a valuable scaffold for designing novel anticancer drugs that could target specific pathways involved in tumor growth .
Neuroprotective Agents
The thiazole ring is known for its neuroprotective effects. Compounds containing this ring structure have been investigated for their potential to protect neuronal cells against damage. This application is particularly relevant in the context of neurodegenerative diseases, where there is a need for therapeutic agents that can safeguard neurons from degeneration .
Anti-inflammatory and Analgesic Properties
Thiazole derivatives exhibit significant anti-inflammatory and analgesic activities. These properties are beneficial in the development of new medications for treating conditions associated with inflammation and pain. The bromo-thiazolyl moiety in 4-(2-Bromo-4-thiazolyl)pyridine could be exploited to synthesize drugs that offer relief from inflammatory disorders and pain without the side effects associated with current treatments .
Antiviral Drug Synthesis
The thiazole ring has been a part of the structure of various antiviral drugs. Its presence in molecules has contributed to the inhibition of viral replication. As such, 4-(2-Bromo-4-thiazolyl)pyridine could serve as a precursor for the synthesis of new antiviral agents, especially in the wake of emerging viral diseases that require effective therapeutic interventions .
Agricultural Chemicals
Thiazole compounds have been utilized in the development of agricultural chemicals, such as fungicides and biocides. The structural features of thiazoles, including the bromo-thiazolyl group, contribute to their bioactivity against pests and plant pathogens. Therefore, 4-(2-Bromo-4-thiazolyl)pyridine could be a key intermediate in creating more efficient and environmentally friendly agricultural products .
properties
IUPAC Name |
2-bromo-4-pyridin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKQIKBQAHEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(pyridin-4-YL)thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)


![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1455163.png)


![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B1455168.png)
